3-(4-Ethylphenyl)-1-propene
Overview
Description
3-(4-Ethylphenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a 4-ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-1-propene can be achieved through several methods. One common approach involves the use of a Grignard reagent. For instance, 4-ethylbenzyl chloride can be reacted with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with propenyl bromide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes such as the Suzuki-Miyaura coupling reaction. This method utilizes palladium catalysts and boron reagents to facilitate the coupling of 4-ethylphenylboronic acid with propenyl halides under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(4-Ethylphenyl)propanoic acid.
Reduction: Hydrogenation of the double bond results in the formation of 3-(4-Ethylphenyl)propane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to products such as 3-(4-Ethylphenyl)-1-bromo-1-propene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed:
Oxidation: 3-(4-Ethylphenyl)propanoic acid.
Reduction: 3-(4-Ethylphenyl)propane.
Substitution: 3-(4-Ethylphenyl)-1-bromo-1-propene.
Scientific Research Applications
3-(4-Ethylphenyl)-1-propene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)-1-propene involves its interaction with various molecular targets. For example, in catalytic reactions, the compound undergoes oxidative addition and transmetalation processes facilitated by palladium catalysts. These reactions are crucial for forming carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
3-(4-Methylphenyl)-1-propene: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Isopropylphenyl)-1-propene: Contains an isopropyl group instead of an ethyl group.
3-(4-Butylphenyl)-1-propene: Features a butyl group in place of the ethyl group.
Uniqueness: 3-(4-Ethylphenyl)-1-propene is unique due to its specific ethyl substitution, which influences its reactivity and physical properties. This makes it distinct in terms of its applications and the types of reactions it can undergo compared to its analogs .
Properties
IUPAC Name |
1-ethyl-4-prop-2-enylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14/c1-3-5-11-8-6-10(4-2)7-9-11/h3,6-9H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWLUYQETBQAHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019386 | |
Record name | 1-ethyl-4-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18640-62-5 | |
Record name | 1-Ethyl-4-(2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18640-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ethyl-4-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501019386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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